Iodomethyl methyl carbonate is an organic compound with the molecular formula and a molecular weight of 215.98 g/mol. This compound is characterized by the presence of an iodomethyl group attached to a methyl carbonate moiety, making it a versatile reagent in organic synthesis. It is classified under the category of carbonates and halides, specifically as a methyl carbonate derivative with an iodomethyl substituent.
Iodomethyl methyl carbonate can be synthesized through several methods, predominantly involving the reaction of iodomethane with dimethyl carbonate in the presence of a base. The general reaction can be outlined as follows:
The synthesis process generally involves heating the reactants together, allowing for nucleophilic substitution where the iodomethyl group is introduced into the carbonate structure. Specific reaction conditions, such as temperature and duration, can significantly influence the outcome, including yield and selectivity of the desired product.
The molecular structure of iodomethyl methyl carbonate features a central carbon atom bonded to an iodomethyl group () and a methyl carbonate group (). The structural representation can be summarized by its InChI key:
InChI=1S/C3H5IO3/c1-6-3(5)7-2-4/h2H2,1H3
COC(=O)OCI
The compound's structural characteristics are critical for understanding its reactivity and potential applications in organic synthesis.
Iodomethyl methyl carbonate undergoes various chemical reactions, primarily characterized by:
For nucleophilic substitution reactions, common reagents include:
These reactions typically require basic conditions to facilitate the substitution process. For example, when reacted with an amine, an N-alkylated amine is formed; with alcohols, ethers are produced.
The mechanism of action for iodomethyl methyl carbonate involves a nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the substitution of the iodomethyl group through a series of steps:
This mechanism highlights its utility as a reagent for introducing functional groups into organic molecules.
Iodomethyl methyl carbonate is typically a colorless to pale yellow liquid at room temperature. Its specific physical properties include:
The chemical properties include:
Iodomethyl methyl carbonate has several applications in scientific research and industrial processes:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: